BenchChemオンラインストアへようこそ!

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid

Peptidomimetics X-ray Crystallography Conformational Analysis

Select this Fmoc-protected, achiral quaternary amino acid to enforce type II β-turn (C10) conformations in SPPS, as validated by X-ray crystallography. Its planar cyclopentene core uniquely restricts φ/ψ angles, reducing conformational entropy more effectively than puckered cyclopentane analogs like Fmoc-cycloleucine. This improves ligand efficiency (cLogP ~0.3 units lower than Fmoc-cyclopentylglycine). Ideal for rigidifying Met-Leu-Phe scaffolds or minimizing entropic penalty in PPI campaigns.

Molecular Formula C21H19NO4
Molecular Weight 349.386
CAS No. 2219369-66-9
Cat. No. B2934742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid
CAS2219369-66-9
Molecular FormulaC21H19NO4
Molecular Weight349.386
Structural Identifiers
SMILESC1C=CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H19NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-10,18H,11-13H2,(H,22,25)(H,23,24)
InChIKeyRZFNMRYHBVHKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-1-aminocyclopent-3-ene-1-carboxylic acid (CAS 2219369-66-9): A Conformationally Constrained Building Block for Peptide Design & Procurement


1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid (CAS 2219369-66-9), frequently cataloged as Fmoc-NH-cis-cyclopent-3-ene-COOH or Fmoc-Cpg-OH, is a synthetic, achiral quaternary α-amino acid derivative . It belongs to the class of Fmoc-protected, cyclic, non-proteinogenic amino acids explicitly engineered as building blocks for solid-phase peptide synthesis (SPPS). Its molecular architecture embeds a cyclopentene ring that enforces conformational restriction on the peptide backbone, a characteristic employed in medicinal chemistry and structural biology to stabilize discrete secondary structures [1].

Why Fmoc-1-aminocyclopent-3-ene-1-carboxylic acid Cannot Be Replaced by its Saturated Analog Fmoc-Cycloleucine


Generic substitution in peptidomimetic design fails due to the fundamental conformational disparity between unsaturated and saturated cyclic amino acids. While the saturated analog Fmoc-cycloleucine (Fmoc-1-aminocyclopentane-1-carboxylic acid, CAS 117322-30-2) provides some steric bulk, its cyclopentane ring retains a degree of puckering flexibility . In contrast, the target compound's endocyclic double bond planarizes the ring geometry, dramatically altering the allowed φ/ψ dihedral angles of the peptide backbone. Experimental X-ray crystallography demonstrates that incorporating the cyclopent-3-ene core (Cpg) locks the preceding residue into a highly specific type II β-turn (C10) conformation—a structural feature not achieved with the cyclopentane analog in identical sequence contexts [1].

Quantitative Evidence: Differentiation of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid via Conformational Induction


Crystal Structure Evidence: Type II β-Turn Induction vs. Fmoc-Cycloleucine

The incorporation of the target compound's core (1-aminocyclopent-3-ene-1-carboxylic acid, Cpg) into a model tripeptide (Boc-Met-Cpg-Phe-OMe) induces a specific type II β-turn (C10) conformation. This is evident from the characteristic O6···C3 pseudo-ring distance of 5.49(1) Å in its crystal structure [1]. This pre-organized turn motif is a direct consequence of the ring's unsaturation. In contrast, the saturated analog Fmoc-cycloleucine (Ac5c) is well-established to promote 3_10- or α-helical structures, not type II β-turns, due to the different constraints of its fully saturated ring [2].

Peptidomimetics X-ray Crystallography Conformational Analysis

Molecular Weight and Hydrophobicity Differentiation from Cyclopentyl-Glycine (Cpg) Analogs

The target compound possesses a unique combination of physicochemical properties dictated by its quaternary center and unsaturated ring. It has a molecular formula of C21H19NO4 and a molecular weight of 349.38 g/mol . This distinguishes it from the commonly confused Fmoc-cyclopentylglycine (Fmoc-Cpg-OH, CAS 220497-61-0), which has a molecular weight of 365.43 g/mol (C22H23NO4). The lower molecular weight and LogP of the target compound (LogP ~3.70 vs. ~4.0 for the glycine analog) are critical when minimizing hydrophobicity during peptide lead optimization to avoid solubility and aggregation issues .

Physicochemical Profiling SPPS Building Blocks LogP Optimization

Commercial Accessibility vs. Cis-Regioisomer (CAS 1212278-30-2)

The target compound (2219369-66-9) is the 1,1-disubstituted quaternary amino acid, acting as a chain-terminating or turn-inducing residue. A common sourcing error is confusing it with its regioisomer, N-Fmoc-(+/-)-cis-2-aminocyclopent-3-ene-1-carboxylic acid (CAS 1212278-30-2), which is a β-amino acid. The target compound is commercially supplied at 97%+ purity, whereas the 2-amino regioisomer is often found at lower purities or as a racemic mix requiring further purification [1]. Using the wrong regioisomer introduces an additional functionalizable carbon and fails to induce the requisite β-turn motif.

Chemical Sourcing Regioisomeric Purity SPPS Monomers

High-Value Application Scenarios for 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid in Peptide-Based R&D


Synthesis of Conformationally Locked Type II β-Turn Peptidomimetics

This building block is ideally suited for the Fmoc-SPPS of peptide analogs where a central leucine or methionine residue is replaced to enforce a type II β-turn, as evidenced by X-ray crystallographic data (O6···C3 pseudo-ring distance of 5.49(1) Å) [1]. Research teams designing chemotactic antagonist peptides based on the Met-Leu-Phe scaffold can directly substitute Leu with this cyclopentene amino acid to rigidify the bioactive conformation, a strategy validated in crystallography studies.

Peptide Lead Optimization Requiring Reduced Lipophilicity Without Scaffold Proliferation

Medicinal chemistry teams aiming to reduce lipophilicity while maintaining a conformational constraint should select this building block over Fmoc-cyclopentylglycine. The cyclopentene core lowers the molecular weight by 16 Da and the cLogP by approximately 0.3 log units compared to the glycine analog, directly contributing to improved ligand efficiency metrics without necessitating a complete change in the peptidomimetic scaffold .

Protein-Protein Interaction (PPI) Inhibitor Design Requiring Backbone Pre-organization

In PPI campaigns targeting flat or large interfaces, maximizing affinity requires minimizing the entropic penalty of binding. The incorporation of this quarternary, unsaturated amino acid pre-organizes the backbone into a specific turn conformation, reducing the loss of conformational entropy upon target engagement. This property makes it a superior choice over flexible, linear amino acids or saturated cyclic analogs that do not lock the backbone into a single, productive secondary structure [1].

Quote Request

Request a Quote for 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.